



# Technical Guide: Synthesis Pathway of Sertraline

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Compound of Interest		
Compound Name:	Antidepressant agent 6	
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This technical guide provides an in-depth overview of the core industrial synthesis pathway for Sertraline, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The document details the primary synthetic route, including key transformations, quantitative data, and detailed experimental protocols.

## Introduction

Sertraline, chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, is a crucial pharmaceutical agent for treating depression and anxiety-related disorders.[1] Its synthesis involves the creation of two stereocenters, making stereoselectivity a critical aspect of its manufacturing process. The most common industrial synthesis begins with the formation of a key tetralone intermediate, followed by reductive amination and chiral resolution.[2][3] This guide focuses on this commercially significant pathway.

# **Overall Synthesis Pathway**

The industrial production of Sertraline is a multi-step process that can be summarized into four primary stages:

• Stage 1: Friedel-Crafts Synthesis of Sertralone: Formation of the key intermediate, racemic 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (also known as sertralone).







- Stage 2: Imine Formation: Condensation of sertralone with methylamine to form the corresponding N-methyl imine (Schiff base).
- Stage 3: Diastereoselective Reduction: Reduction of the imine to produce the racemic cisamine, (±)-cis-Sertraline.
- Stage 4: Chiral Resolution: Separation of the desired (1S,4S)-enantiomer from the racemic mixture using a chiral resolving agent, typically D-(-)-mandelic acid.

The following diagram illustrates this overarching chemical manufacturing route.

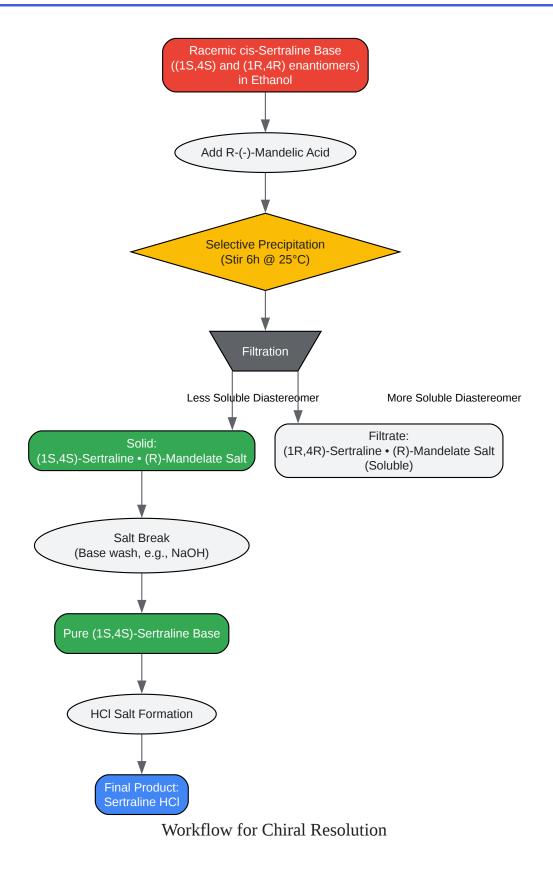












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## References

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